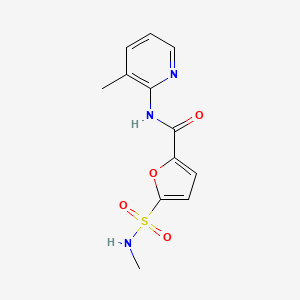

N-(3-methylpyridin-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide

Description

N-(3-Methylpyridin-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide is a furan-based carboxamide derivative featuring a 3-methylpyridine substituent on the amide nitrogen and a methylsulfamoyl group at the 5-position of the furan ring.

Properties

IUPAC Name |

N-(3-methylpyridin-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O4S/c1-8-4-3-7-14-11(8)15-12(16)9-5-6-10(19-9)20(17,18)13-2/h3-7,13H,1-2H3,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNMDVPFMMLSSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpyridin-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide typically involves multi-step reactions. One common method includes the following steps:

Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is synthesized through a series of reactions, including nitration, reduction, and cyclization.

Introduction of the Furan Ring: The furan ring is introduced via a cyclization reaction involving a suitable diene and dienophile.

Sulfonamide Formation: The sulfonamide group is introduced through a reaction between a sulfonyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpyridin-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methylpyridin-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Core Scaffold Modifications

The furan-2-carboxamide scaffold is a common motif in medicinal chemistry. Key variations among analogs include:

- Substituents at the 5-position of the furan ring: Nitro group: Compounds like 5-nitro-N-(thiazol-2-yl)furan-2-carboxamide (e.g., 64) exhibit antimicrobial activity, with MIC values as low as 1.56 µg/mL against Staphylococcus aureus . Phenyl or heteroaryl groups: Derivatives such as 5-(3-chlorophenyl)-N-(5-nitrothiazol-2-yl)furan-2-carboxamide (66) show enhanced lipophilicity and kinase inhibition .

- Amide substituents :

- Pyridine derivatives : The 3-methylpyridin-2-yl group in the target compound may improve solubility and target engagement compared to simpler aryl groups (e.g., phenyl in 2A ) .

- Thiazole/thiophene derivatives : Analogs like 2H (N-(thiophen-3-yl)) and 2J (N-(thiazol-2-yl)) demonstrate higher melting points (>200°C), suggesting stronger crystal lattice interactions .

Key Research Findings and Gaps

- Synthetic Accessibility : The target compound can likely be synthesized via coupling of 5-(methylsulfamoyl)furan-2-carboxylic acid with 3-methylpyridin-2-amine, analogous to methods used for 2A –2M .

- Unanswered Questions: No direct data exist for the target compound’s solubility, toxicity, or in vivo efficacy. Comparative studies with 2J and 3A are needed to validate hypotheses.

Biological Activity

N-(3-methylpyridin-2-yl)-5-(methylsulfamoyl)furan-2-carboxamide is a complex organic compound notable for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic benefits, and relevant case studies.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Furan Ring : A five-membered aromatic ring containing oxygen.

- Methylsulfamoyl Group : Enhances biological activity and solubility.

- Pyridine Moiety : Contributes to the compound's reactivity and interaction with biological targets.

Molecular Formula and Weight

- Molecular Formula : C12H14N2O3S

- Molecular Weight : Approximately 296.30 g/mol

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties . Compounds with similar structural features have shown efficacy against various cancer cell lines, primarily through the inhibition of cell proliferation and induction of apoptosis.

The anticancer activity is believed to be mediated through:

- Inhibition of Enzymes : The compound may inhibit enzymes involved in cancer cell metabolism.

- Modulation of Signaling Pathways : It can affect pathways related to cell survival and proliferation.

Antimicrobial Activity

Research indicates potential antimicrobial effects , particularly against bacterial strains. The presence of the methylsulfamoyl group is linked to enhanced bioactivity in sulfonamide derivatives, which are known for their antibacterial properties.

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory effects , making it a candidate for treating inflammatory diseases. This is supported by studies showing that similar compounds can inhibit pro-inflammatory cytokines.

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to this compound, highlighting their unique properties and biological activities:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(5-phenyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | Contains thiadiazole ring | Known for antimicrobial activity |

| 5-(methylsulfamoyl)-N-pyridin-3-ylfuran-2-carboxamide | Similar furan and sulfamoyl groups | Potential anticancer properties |

| N-(2-methoxyethyl)-5-(methylsulfamoyl)furan-2-carboxamide | Methoxyethyl substitution | Altered solubility and bioactivity |

Study 1: Anticancer Activity Assessment

A recent study evaluated the anticancer activity of this compound against human breast cancer cell lines (MCF7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound induces apoptosis through caspase activation.

Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that the compound exhibited inhibitory effects on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, indicating promising antimicrobial potential.

Study 3: Anti-inflammatory Mechanism

A study focusing on inflammation models showed that treatment with this compound significantly reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), highlighting its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.